molecular formula C28H44N2 B14626814 Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- CAS No. 55166-13-7

Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-

Cat. No.: B14626814
CAS No.: 55166-13-7
M. Wt: 408.7 g/mol
InChI Key: CEIJHLXVCIMKHV-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazine functional groups attached to phenyl rings, which are further substituted with tert-butyl groups. The compound’s molecular formula is C30H46N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.

Properties

CAS No.

55166-13-7

Molecular Formula

C28H44N2

Molecular Weight

408.7 g/mol

IUPAC Name

1,1-bis(3,5-ditert-butylphenyl)hydrazine

InChI

InChI=1S/C28H44N2/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,29H2,1-12H3

InChI Key

CEIJHLXVCIMKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of hydrazine with substituted phenyl derivatives. One common method includes the reaction of hydrazine hydrate with 3,5-bis(1,1-dimethylethyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, (1,1-dimethylethyl)-: A simpler hydrazine derivative with similar reactivity but different structural features.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Another compound with tert-butyl-substituted phenyl rings, used in different applications.

Uniqueness

Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is unique due to its specific substitution pattern and the presence of hydrazine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

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